molecular formula C11H17NO4 B111954 (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid CAS No. 151907-80-1

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

カタログ番号 B111954
CAS番号: 151907-80-1
分子量: 227.26 g/mol
InChIキー: WOUNTSATDZJBLP-JGVFFNPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid, or (1R,4S)-TBCA for short, is an organic compound with a cyclic structure that is commonly used in synthetic organic chemistry. It is a versatile building block for the synthesis of various compounds, and is also used in medicinal and biological research.

科学的研究の応用

Supramolecular Self-Assembly

Research by Kălmăn et al. (2001) investigated the crystal structures of various cyclopentane derivatives, including tert-butyl derivatives of carboxylic acid, highlighting their application in understanding supramolecular self-assembly organized by hydrogen bonds. This study provides insights into the fundamental principles of molecular packing and intermolecular interactions in the racemic crystals of chiral molecules (Kălmăn et al., 2001).

Synthesis Methodology

Badland et al. (2010) detailed an improved synthesis method for a closely related compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, emphasizing more selective and milder conditions. This study contributes to the development of efficient synthesis techniques for such complex molecules (Badland et al., 2010).

Stereoisomer Analysis

Jiménez et al. (2001) focused on the synthesis and resolution of enantiomerically pure cyclopropane analogues of amino acids, demonstrating the significance of these compounds in stereoisomer research and their potential in pharmaceutical applications (Jiménez et al., 2001).

Asymmetric Hydrogenation Application

Kubryk and Hansen (2006) explored the asymmetric hydrogenation of enamines for preparing a beta-amino acid pharmacophore, highlighting the relevance of such compounds in medicinal chemistry (Kubryk & Hansen, 2006).

Crystal and Molecular Structure Studies

The work by Cetina et al. (2003) on the crystal and molecular structure of a related cyclopropane-1-carboxylic acid derivative underscores the importance of these compounds in understanding molecular conformations and intermolecular interactions (Cetina et al., 2003).

Peptide Synthesis

Moreno‐Vargas et al. (2004) synthesized di- and tripeptides containing derivatives of (1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid. This research is significant in peptide synthesis, demonstrating the versatility of these compounds in constructing complex peptide structures (Moreno‐Vargas et al., 2004).

Enantioselective Total Synthesis

Battistini et al. (2004) achieved the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a novel rigid and functionalized L-glutamic acid analogue. Their approach highlights the potential of these compounds in synthesizing biologically active molecules (Battistini et al., 2004).

Synthesis of Edeine Analogs

Czajgucki et al. (2003) described methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, useful in the syntheses of edeine analogs, underscoring the pharmaceutical relevance of these compounds (Czajgucki et al., 2003).

特性

IUPAC Name

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid

CAS RN

151907-80-1
Record name (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。